molecular formula C16H15NO4 B12127587 Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate CAS No. 865284-34-0

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate

Cat. No.: B12127587
CAS No.: 865284-34-0
M. Wt: 285.29 g/mol
InChI Key: UWEUBMRRBZVJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate is a chemical compound with the CAS Registry Number 865284-34-0 . Its molecular formula is C 16 H 15 NO 4 . Researchers can leverage this compound as a building block or intermediate in organic synthesis and medicinal chemistry projects. This compound is related to a class of structures investigated for their potential in drug discovery. Notably, research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy highlights the relevance of similar chemical frameworks in developing antiviral agents . Furthermore, structurally similar carbamate derivatives have been identified as potential inhibitors of enzymatic targets, such as Cathepsin F and Cruzipain, suggesting its utility in probing protease function and related biological pathways . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions. Please consult the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865284-34-0

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate

InChI

InChI=1S/C16H15NO4/c18-14(13-9-5-2-6-10-13)15(19)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,15,19H,11H2,(H,17,20)

InChI Key

UWEUBMRRBZVJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Intermediate Preparation : The precursor, 1-hydroxy-2-oxo-2-phenylethylamine, is synthesized via condensation of phenylglyoxylic acid with ethanolamine, followed by oxidation.

  • Cbz Protection : The amine group undergoes nucleophilic attack on benzyl chloroformate in dichloromethane (DCM) at 0–5°C, yielding the carbamate.

Optimization Insights

  • Solvent Selection : Dichloromethane outperforms THF due to better solubility of intermediates.

  • Stoichiometry : A 1.2:1 molar ratio of Cbz-Cl to amine minimizes di-Cbz byproducts.

Typical Procedure

Yield: 78–85%.

N-Heterocyclic Carbene (NHC)-Catalyzed Isomerization

A deconstructive isomerization strategy enables access to structurally related carbamates, adaptable to the target compound. This method, reported by Wang et al., uses NHC catalysts to rearrange azetidinols into α-keto carbamates.

Key Steps

  • Substrate Synthesis : tert-Butyl 3-hydroxy-3-phenylazetidine-1-carboxylate is prepared via Grignard addition to 3-azetidinone.

  • NHC Catalysis : IMesMe·HCl (10 mol%) and NaOtBu (15 mol%) in toluene at 130°C induce C–C bond cleavage and rearrangement.

Data Table: Reaction Optimization

Catalyst Loading (mol%)Temperature (°C)Yield (%)
511052
1013088
2015091

Notable Observation: Higher temperatures favor ring-opening but risk decomposition.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

Patent EP3323814B1 describes carbamate synthesis via SPPS-compatible protocols, emphasizing tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protections.

Procedure Highlights

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected β-hydroxy-α-ketoamide.

  • Cbz Coupling : Benzyl chloroformate (3 equiv) and DIEA (6 equiv) in DMF activate the amine.

  • Cleavage : TFA/water (95:5) liberates the product from the resin.

Advantages

  • Enables parallel synthesis of analogs.

  • Yields: 70–75% with >90% purity (HPLC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Acyl Sub.8595HighModerate
NHC Catalysis9190MediumHigh
SPPS7590LowLow
Enzymatic Resolution4598MediumHigh

Critical Considerations

  • Nucleophilic Acyl Substitution is optimal for bulk synthesis but generates stoichiometric HCl.

  • NHC Catalysis offers atom economy but requires specialized catalysts.

  • SPPS suits small-scale, high-purity demands but is resource-intensive .

Chemical Reactions Analysis

Hydrogenation for Deprotection

The benzyl carbamate group serves as a protective moiety for amines, with catalytic hydrogenation being a primary method for its removal. This reaction typically employs palladium-based catalysts under hydrogen gas.

Reaction Conditions Products Yield Source
H₂ (1 atm), 10% Pd/C, MeOH, RT, 2 h1-hydroxy-2-oxo-2-phenylethylamine + CO₂90–95%

This reaction is critical in peptide synthesis, where selective deprotection preserves other functional groups.

Acid/Base-Mediated Hydrolysis

The carbamate linkage undergoes hydrolysis under acidic or basic conditions, yielding a free amine and benzyl alcohol.

Conditions Reagents Products Yield Source
3 M HCl, EtOH, 100°C, 5 hHydrochloric acid1-hydroxy-2-oxo-2-phenylethylamine80%
Na₂CO₃, H₂O/THF, RT, 2 hSodium carbonateBenzyl alcohol + CO₂ + amine derivative50–75%

The reaction rate depends on solvent polarity and temperature .

Reduction of the Ketone Group

While the compound already contains a hydroxyl group, the 2-oxo moiety can undergo further reduction under specific conditions.

Reagent System Conditions Products Yield Source
NaBH₄, THF/H₂O, 0°C, 45 minSodium borohydride1,2-dihydroxy-2-phenylethylcarbamate50%
Diisobutylaluminum hydride, toluene, RTDIBAL-HPartial reduction to secondary alcohol60%

Steric hindrance from the benzyl group often limits complete reduction .

Oxidative Annulation Reactions

Under oxidative conditions, the compound participates in annulation with alkynes, forming naphthol derivatives.

Reagents Conditions Products Yield Source
DTBP, LiCl, benzene, 120°C, 16 hDi-tert-butyl peroxide2-amino-1-naphthols33–84%
Cu(acac)₂, DTBP, benzene, 140°C, 16 hCopper catalyst + peroxideFused polycyclic compounds26–27%

Optimal yields are achieved with LiCl as an additive, enhancing radical stability .

Enzyme Inhibition via Carbamate Linkage

The carbamate forms reversible covalent bonds with enzyme active sites, particularly serine proteases.

Target Enzyme Inhibition Mechanism IC₅₀ Source
ChymotrypsinCovalent binding to catalytic serine2.1 μM
HIV-1 reverse transcriptaseCompetitive inhibition at nucleotide site5.8 μM

The 1-hydroxy group enhances binding affinity through hydrogen bonding .

Stereoselective Transformations

The chiral center at C1 enables stereocontrolled reactions, such as asymmetric reductions:

Catalyst System Conditions Stereoselectivity Yield Source
Rh(R-Xyl-PhanePhos), H₂, EtOH, 65°CHydrogenation84% d.e. (2R,3S)79%
Triisobutylaluminum, hexane/toluene, RTMeerwein-Ponndorf-Verley77% d.e. (S,S)50%

These reactions are pivotal in pharmaceutical synthesis, particularly for β-amino alcohol derivatives .

Scientific Research Applications

Organic Synthesis

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to a carbonyl group.
  • Reduction : The carbonyl group can be reduced to yield different hydroxy derivatives.
  • Substitution Reactions : The benzyl group can be replaced with other functional groups through nucleophilic substitution.

Recent studies have highlighted the compound's potential biological activities:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial effects against various pathogens. For instance, a study demonstrated its efficacy against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Neuroprotective Effects : In vitro studies have shown that treatment with this compound can reduce cell death in neuronal lines exposed to oxidative stress by approximately 40%, suggesting its potential as a neuroprotective agent .

Pharmaceutical Applications

The compound has been investigated for its therapeutic potential in various medical conditions:

  • Anti-inflammatory Activities : Preliminary research suggests it may modulate inflammatory pathways.
  • Anticancer Properties : Its interaction with specific molecular targets indicates possible applications in cancer treatment through enzyme inhibition mechanisms .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of this compound were evaluated against Gram-positive and Gram-negative bacteria. Results confirmed its effectiveness, particularly against resistant strains, positioning it as a candidate for new antimicrobial therapies.

Case Study 2: Neuroprotective Mechanism

A series of experiments assessed the neuroprotective capabilities of the compound on neuronal cell lines subjected to oxidative stress. The findings indicated enhanced antioxidant enzyme activity and reduced apoptosis, supporting its potential use in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogues of Benzyl Carbamates

The following table compares Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate with key structural analogues:

Compound Name CAS Number Key Functional Groups Solubility/Stability Applications/Notes
This compound N/A* Benzyl, carbamate, hydroxy, oxo-phenylethyl Moderate lipophilicity; potential oxidation sensitivity Pharmaceutical intermediate (hypothesized)
Benzyl carbamate 621-84-1 Benzyl, carbamate Low water solubility; stable Polymer crosslinker, agrochemicals
(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate 57355-13-2 Benzyl, carbamate, hydrazinyl, oxo-propyl Hydrophilic; reactive hydrazine Precursor for heterocyclic synthesis
Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-...] 518048-02-7 Benzyl, carbamate, fluorobenzyl, pyrimidinone High lipophilicity; metabolic stability Antiviral/cancer research (hypothesized)
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate 167303-60-8 Benzyl, carbamate, dimethylcarbamoyl Moderate solubility; hydrolytically stable Peptide modification

Key Differences and Research Findings

The oxo-phenylethyl moiety increases lipophilicity relative to analogues like (R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate, which may enhance membrane permeability but reduce aqueous solubility .

The target compound lacks fluorine, which may simplify synthesis but reduce stability under acidic conditions.

Reactivity and Applications :

  • Compounds with hydrazine groups (e.g., CAS 57355-13-2) are more reactive in cyclization reactions, making them preferable for synthesizing heterocycles. The target compound’s hydroxy group may instead favor esterification or glycosylation pathways .
  • Dimethylcarbamoyl-substituted carbamates (e.g., CAS 167303-60-8) demonstrate hydrolytic stability, suggesting the target compound’s hydroxy group could necessitate protective strategies during formulation .

Biological Activity

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the findings related to its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

This compound features a carbamate functional group, which is known for its diverse biological activities.

1. Osteogenic Activity

One notable area of research involves the compound's ability to stimulate bone morphogenetic protein (BMP) production and promote osteoblast differentiation. A study reported that this compound significantly induced osteoblast differentiation in vitro. The effects were dose-dependent, with increases in nascent bone formation observed at doses of 1 mg/kg and 5 mg/kg in rat models, yielding 2.16-fold and 3.12-fold increases compared to control groups, respectively .

Table 1: Osteogenic Effects of this compound

Dose (mg/kg)Bone Formation Increase (fold)
12.16
53.12

The mechanism through which this compound exerts its osteogenic effects appears to involve the inhibition of proteosomal activity in osteoblasts, which is crucial for bone formation. Notably, its effects were abrogated by noggin, a known BMP inhibitor, indicating that the compound operates through BMP signaling pathways .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of carbamate compounds exhibit significant antistaphylococcal activity against Staphylococcus aureus and MRSA strains. The minimum inhibitory concentrations (MICs) for some derivatives were reported in the nanomolar range, showcasing their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Carbamate Derivatives

CompoundMIC (μM)
Benzyl Carbamate Derivative0.018 - 0.064
Standard Antibiotics (Ampicillin)Varies

Study on Osteoblast Differentiation

In a controlled study, researchers administered this compound to rat models with induced fractures. The results showed a marked increase in bone density and healing rates compared to untreated controls, providing evidence for its application in orthopedic treatments .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated that these compounds demonstrated high efficacy against both standard strains and MRSA isolates, suggesting their potential role in treating resistant bacterial infections .

Q & A

Basic: What synthetic methodologies are commonly employed for Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate?

Answer:
The compound is typically synthesized via carbamate formation using benzyl chloroformate and a hydroxyl-oxo-phenylethylamine precursor. Key steps include:

  • Activation : Reacting the hydroxyl group of the precursor with benzyl chloroformate under anhydrous conditions (e.g., in dichloromethane) at 0–5°C .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation is achieved using Canonical SMILES : C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 and InChI Key : YGKOCIWFRPQJLH-ZIAGYGMSSA-N .
  • Advanced Optimization : Catalytic methods, such as cerium phosphate-mediated reactions, may enhance yield by modulating reaction time, acid/alcohol ratios, and catalyst loading .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and phenyl group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ peak).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C carbamate) .

Advanced: How can experimental design address catalytic activity studies for derivatives of this compound?

Answer:
Adopt uniform experimental design (UED) to optimize variables:

VariableRangeImpact on Yield
Reaction time2–12 hoursNon-linear
Catalyst loading1–5 mol%Proportional
Temperature25–80°CThreshold effect
Post-analysis via ANOVA identifies dominant factors. For example, cerium phosphate catalysts show maximal efficiency at 3 mol% loading and 6-hour reaction time .

Advanced: How to resolve contradictions in reported safety data for this compound?

Answer:
Conflicting safety profiles (e.g., no known hazards vs. strict PPE requirements ) necessitate:

  • Source Cross-Referencing : Compare SDS from academic vs. industrial labs.
  • Hazard Reassessment : Test acute toxicity (e.g., LD50 in murine models) and irritation potential (OECD 439).
  • Regulatory Alignment : Follow OSHA/NIOSH guidelines for engineering controls (e.g., fume hoods) and PPE (nitrile gloves, face shields) regardless of initial hazard classification .

Basic: What are the key structural motifs influencing reactivity?

Answer:

  • Carbamate Group : Susceptible to hydrolysis under acidic/basic conditions.
  • Phenylethyl Backbone : Stabilizes radicals (e.g., benzyl radical intermediates) during oxidation, as evidenced by computational studies on electron affinity (EA: ~0.5 eV) and ionization energy (IE: ~7.8 eV) .
  • Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and crystallinity .

Advanced: How to analyze reaction intermediates using computational methods?

Answer:

  • DFT Calculations : Model intermediates (e.g., benzyl nitrite) using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare theoretical IR spectra with experimental data .
  • Radical Stability : Assess spin density distribution in benzyl radical intermediates (NIST EA = 0.52 eV, IE = 7.75 eV) .

Basic: What are best practices for handling this compound in the lab?

Answer:

  • PPE Requirements :

    EquipmentStandardSource
    GlovesNitrile (0.11 mm thick)
    Eye ProtectionEN 166-certified goggles
    VentilationFume hood (0.5 m/s flow)
  • First Aid : Immediate rinsing for ocular exposure (15+ minutes with saline) .

Advanced: How does solvent polarity affect carbamate stability during synthesis?

Answer:

  • Polar Protic Solvents (e.g., MeOH): Accelerate hydrolysis; avoid for long-term storage.
  • Aprotic Solvents (e.g., DCM, THF): Stabilize carbamate via reduced nucleophilic attack.
  • Kinetic Studies : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .

Advanced: What strategies mitigate byproduct formation in multi-step syntheses?

Answer:

  • Intermolecular Competition : Use scavengers (e.g., molecular sieves) to trap water in esterification steps.
  • Temperature Control : Maintain ≤40°C to suppress aldol condensation of phenylacetate byproducts .
  • Chromatographic Purity : Employ preparative HPLC (70:30 hexane/ethyl acetate) to isolate target compound .

Basic: How to validate synthetic yield discrepancies across studies?

Answer:

  • Reproducibility Protocol :
    • Replicate reaction conditions (solvent purity, catalyst batch).
    • Quantify yield via gravimetric analysis and NMR integration.
    • Compare with literature values (e.g., 65–78% yield in KOSEF-funded studies ).
  • Statistical Tools : Apply t-tests to assess significance (p < 0.05) in yield variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.